molecular formula C10H19NO4S B14361819 Ethyl 2-(2-methyl-4-nitropentan-3-yl)sulfanylacetate

Ethyl 2-(2-methyl-4-nitropentan-3-yl)sulfanylacetate

Cat. No.: B14361819
M. Wt: 249.33 g/mol
InChI Key: HIJBITKLAPONPB-UHFFFAOYSA-N
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Description

Ethyl 2-(2-methyl-4-nitropentan-3-yl)sulfanylacetate is an organic compound with a complex structure that includes an ethyl ester, a nitro group, and a sulfanylacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-methyl-4-nitropentan-3-yl)sulfanylacetate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-methyl-4-nitropentan-3-ol with thioacetic acid under acidic conditions to form the corresponding thioester. This intermediate is then esterified with ethanol in the presence of a strong acid catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-methyl-4-nitropentan-3-yl)sulfanylacetate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using strong acids or bases.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: 2-(2-methyl-4-nitropentan-3-yl)amine.

    Reduction: 2-(2-methyl-4-nitropentan-3-yl)carboxylic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(2-methyl-4-nitropentan-3-yl)sulfanylacetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-methyl-4-nitropentan-3-yl)sulfanylacetate involves its interaction with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The sulfanyl group can also participate in redox reactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Ethyl 2-(2-methyl-4-nitropentan-3-yl)sulfanylacetate can be compared with other similar compounds such as:

    Ethyl 2-(2-methyl-4-nitropentan-3-yl)acetate: Lacks the sulfanyl group, which may result in different chemical and biological properties.

    Ethyl 2-(2-methyl-4-aminopentan-3-yl)sulfanylacetate:

    Mthis compound: Has a methyl ester instead of an ethyl ester, which can affect its solubility and reactivity.

Conclusion

This compound is a versatile compound with a range of applications in scientific research and industry. Its unique structure allows it to participate in various chemical reactions, and its potential biological activity makes it a valuable compound for further study.

Properties

Molecular Formula

C10H19NO4S

Molecular Weight

249.33 g/mol

IUPAC Name

ethyl 2-(2-methyl-4-nitropentan-3-yl)sulfanylacetate

InChI

InChI=1S/C10H19NO4S/c1-5-15-9(12)6-16-10(7(2)3)8(4)11(13)14/h7-8,10H,5-6H2,1-4H3

InChI Key

HIJBITKLAPONPB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC(C(C)C)C(C)[N+](=O)[O-]

Origin of Product

United States

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